N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide
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Overview
Description
N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Coupling with the Phenyl Group: The phenyl group is coupled with the aziridine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activity, including enzyme inhibition and DNA interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide
Uniqueness
N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide is unique due to its specific structural features, such as the combination of a cyclopropyl group and an aziridine ring
Properties
IUPAC Name |
N-[1-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)19-18(8-9-18)15-4-6-17(7-5-15)22-12-16-11-20(16)10-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMFVJUCQJXPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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